Moscatilin

Description

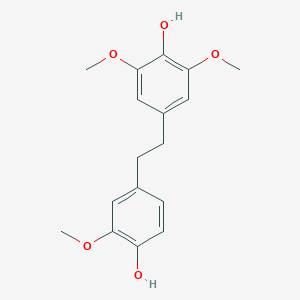

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[2-(4-hydroxy-3-methoxyphenyl)ethyl]-2,6-dimethoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O5/c1-20-14-8-11(6-7-13(14)18)4-5-12-9-15(21-2)17(19)16(10-12)22-3/h6-10,18-19H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTRAYUIKLRABOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)CCC2=CC(=C(C=C2)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80148752 | |

| Record name | Dendrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80148752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108853-14-1 | |

| Record name | Moscatilin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108853-14-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dendrophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108853141 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dendrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80148752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Botanical Context of Dendrophenol

Botanical Sources and Distribution within the Genus Dendrobium

The identification and comparative analysis of dendrophenol across different Dendrobium species highlight its distribution and varying content within the genus.

Dendrophenol has been identified and isolated from several notable Dendrobium species. It was initially found in the stems of Dendrobium nobile and Dendrobium loddigesii Rolfe. targetmol.comselleckchem.comacs.orgbiorbyt.comnih.govchemsrc.commdpi.com Further research has confirmed its presence in Dendrobium candidum. nih.gov Dendrophenol is also considered a common secondary metabolite in the stems of Dendrobium chrysotoxum. frontiersin.org

Studies have indicated that the production of dendrophenol, alongside gigantol (B150167), can be influenced by symbiotic relationships with certain mycorrhizal fungi, specifically operational taxonomic units of Tulasnellaceae, in Dendrobium officinale. mdpi.comresearchgate.netresearchgate.net While present in Dendrobium devonianum and Dendrobium officinale, its variable importance in distinguishing these two species suggests it might be a more characteristic component in other Dendrobium species. scielo.br

The following table summarizes some Dendrobium species from which dendrophenol has been identified:

| Dendrobium Species | Reference |

| Dendrobium nobile | selleckchem.comacs.org |

| Dendrobium loddigesii Rolfe | targetmol.combiorbyt.comnih.govchemsrc.commdpi.comguidetopharmacology.org |

| Dendrobium candidum | nih.gov |

| Dendrobium chrysotoxum | frontiersin.org |

| Dendrobium officinale | mdpi.comresearchgate.netresearchgate.net |

| Dendrobium devonianum | scielo.br |

The Dendrobium genus is well-known for its rich array of polyphenols, including bibenzyls, phenanthrenes, and flavanones. arabjchem.org Dendrophenol (moscatilin) is recognized as one of several polyphenolic compounds that serve as bioactive markers for assessing the phytochemical profiles of orchid plants. arabjchem.orgresearchgate.net

Quantitative phytochemical analyses have revealed significant variations in the content of polyphenols, including dendrophenol, among different Dendrobium species. frontiersin.org For instance, a comparative study involving Dendrobium huoshanense, Dendrobium nobile, Dendrobium fimbriatum, and Dendrobium chrysotoxum demonstrated varying correlation coefficients in their polyphenol compositions. Specifically, D. chrysotoxum exhibited lower similarities in its polyphenol profile compared to the other three species. frontiersin.org These findings underscore the diverse chemical consistency across the genus and suggest that environmental factors or symbiotic relationships can influence the accumulation of such secondary metabolites. mdpi.comarabjchem.org

Classification of Dendrophenol as a Bibenzyl Stilbenoid

Dendrophenol is chemically classified as a bibenzyl compound. selleckchem.comacs.org More broadly, it falls under the category of stilbenoids, which are important chemical components found in Dendrobium species. nih.govmdpi.com Stilbenoids encompass a range of structures, including bibenzyls and phenanthrenes, with 143 bibenzyls identified from 52 Dendrobium species. mdpi.com

The chemical structure of dendrophenol is defined by its bibenzyl backbone. Its IUPAC name is 4-(4-hydroxy-3-methoxyphenethyl)-2,6-dimethoxyphenol. medkoo.com It is also chemically described as 4,4'-dihydroxy-3,3',5-trimethoxybibenzyl. nih.govctdbase.org This structural characteristic places it firmly within the bibenzyl stilbenoid class, distinguishing it from other polyphenolic groups like phenanthrenes or flavanones also found in Dendrobium. arabjchem.org

Dendrophenol Biosynthesis and Metabolic Engineering

Elucidation of Dendrophenol Biosynthetic Pathways

The biosynthesis of bibenzyls, including dendrophenol, is a complex process initiated from common plant metabolic precursors.

Bibenzyl synthase (BBS) plays a central role in the biosynthesis of bibenzyl compounds. researchgate.netmdpi.comdntb.gov.ua This enzyme catalyzes condensation reactions, utilizing dihydro-m-coumaroyl-CoA and three molecules of malonyl-CoA as substrates. researchgate.netmdpi.com Following these condensation reactions, cyclization occurs, leading to the formation of bibenzyls. researchgate.netmdpi.com BBS is characterized as a type III polyketide synthase. mdpi.comdntb.gov.ua

The phenylpropanoid pathway serves as the foundational route for dendrophenol biosynthesis. The initial substrate in this pathway is L-Phenylalanine, which is converted to cinnamic acid through the action of phenylalanine ammonia-lyase (PAL). nih.gov Cinnamic acid is subsequently transformed into m-coumaric acid and p-coumaric acid by cinnamate (B1238496) 4-hydroxylase (C4H). nih.gov Further steps involve 4-coumarate-CoA ligase (4CL), which processes these intermediates. nih.gov The direct precursors for the BBS-catalyzed reaction are dihydro-m-coumaroyl-CoA and malonyl-CoA. researchgate.netmdpi.comnih.gov

The key precursor molecules and intermediates involved in the phenylpropanoid pathway leading to bibenzyls are summarized below:

| Compound Name | Role in Pathway | PubChem CID |

| L-Phenylalanine | Initial substrate | 614 |

| Cinnamic acid | Intermediate after PAL activity | 449 |

| Cinnamoyl-CoA | Phenylpropanoid pathway intermediate | 6444037 wikipedia.orglipidmaps.orgnih.govmitoproteome.org |

| p-Coumaric acid | Intermediate after C4H activity | 637542 |

| p-Coumaroyl-CoA | Phenylpropanoid pathway intermediate | 6440013 wikipedia.orgwikidata.orglipidmaps.orgmitoproteome.org |

| Caffeoyl-CoA | Phenylpropanoid pathway intermediate | 6119622 nih.govnih.govucdavis.edugenome.jp |

| Feruloyl-CoA | Phenylpropanoid pathway intermediate | 44229079 nih.govlipidmaps.orguni.lunih.govsdsc.edu |

| Sinapoyl-CoA | Phenylpropanoid pathway intermediate | 11966120 lipidmaps.orgnih.govuni.lugenome.jpsci-toys.com |

| Dihydro-m-coumaroyl-CoA | Direct substrate for BBS | 90657717 uni.lu |

| Malonyl-CoA | Direct substrate for BBS | 644066 wikipedia.orghmdb.canih.govnih.gov |

| Bibenzyl | Product of BBS, precursor to dendrophenol | 7647 wikipedia.orgciteab.comnih.gov |

| Dendrophenol | Final compound | 176096 guidetopharmacology.orgctdbase.orgnih.govuni-freiburg.de |

Genetic and Transcriptomic Approaches to Biosynthesis Regulation

Genetic and transcriptomic studies provide insights into the regulatory mechanisms governing dendrophenol biosynthesis.

Research has identified six genes belonging to the BBS family in Dendrobium officinale. researchgate.netmdpi.comdntb.gov.ua However, the precise mechanisms regulating these genes are not yet fully understood. researchgate.netmdpi.comdntb.gov.ua Transcriptomic analyses have been employed to investigate the physiological and molecular mechanisms underlying bibenzyl compound biosynthesis. nih.gov These studies have pointed to the potential involvement of two candidate cytochrome P450 genes and nine other enzymatic genes in bibenzyl biosynthesis. nih.gov High expression levels of BBS genes have been correlated with the accumulation of sufficient intermediates required for the synthesis of bibenzyls, such as erianin (B49306). nih.gov

The symbiotic relationship between Dendrobium plants and mycorrhizal fungi has been shown to influence the expression of genes involved in the biosynthesis of secondary metabolites. researchgate.netmdpi.comdntb.gov.ua Specifically, infection of Dendrobium with mycorrhizal fungi can lead to an increase in the expression of genes related to biosynthesis. researchgate.netmdpi.comdntb.gov.ua Studies have demonstrated that certain operational taxonomic units (OTUs) of Tulasnellaceae, a family of mycorrhizal fungi, induced BBS gene expression. mdpi.comdntb.gov.ua This induction was accompanied by an increase in the production of representative bibenzyls, including gigantol (B150167) and dendrophenol, at specific time points. mdpi.comdntb.gov.ua

Metabolic Engineering Strategies for Enhanced Dendrophenol Production

Metabolic engineering offers promising avenues for enhancing the production of dendrophenol. The findings from genetic and transcriptomic studies suggest that optimizing metabolite production can be achieved through the strategic selection of suitable symbiotic fungi. researchgate.netmdpi.comdntb.gov.ua A comprehensive understanding of the diversity within the BBS gene family and the regulatory mechanisms governing bibenzyl biosynthesis is considered desirable for increasing the yield of these beneficial compounds. mdpi.com This involves leveraging insights from gene duplication events observed in the evolution of the Dendrobium genus, where repeated BBS gene duplication and further duplication after speciation have occurred. researchgate.netmdpi.com

Advanced Methodologies in Dendrophenol Research

Advanced Chromatographic and Spectroscopic Techniques for Isolation and Characterization

The purification and structural elucidation of dendrophenol from complex natural sources rely on a combination of advanced chromatographic and spectroscopic methods. researchgate.netresearchgate.net Chromatography is a foundational technique for separating individual components from a mixture, while spectroscopy is used to identify the molecular structure and properties of the isolated compounds. researchgate.netebsco.comglobalresearchonline.net

Modern chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are instrumental in achieving high-purity isolation of dendrophenol. researchgate.netjconsortium.com These methods utilize high pressure to pass a solvent (mobile phase) containing the sample mixture through a column packed with a solid adsorbent material (stationary phase). researchgate.net The differential partitioning of compounds between the two phases allows for effective separation. researchgate.net

Following isolation, a suite of spectroscopic techniques is employed for unequivocal characterization. globalresearchonline.netazooptics.com Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. globalresearchonline.net Mass Spectrometry (MS), often coupled with chromatography (LC-MS or GC-MS), determines the molecular weight and elemental composition of the compound. researchgate.netglobalresearchonline.net Other methods like Infrared (IR) spectroscopy help identify specific functional groups present in the dendrophenol molecule. globalresearchonline.netazooptics.com

Table 1: Key Analytical Techniques in Dendrophenol Research

| Technique | Principle | Application in Dendrophenol Research |

|---|---|---|

| HPLC/UPLC | Differential partitioning of components between a stationary and a mobile phase under high pressure. jconsortium.com | High-resolution separation and purification of dendrophenol from crude extracts. researchgate.net |

| LC-MS/GC-MS | Combines the separation power of chromatography with the mass analysis capabilities of mass spectrometry. researchgate.net | Accurate mass determination and structural elucidation of the isolated compound. |

| NMR Spectroscopy | Interaction of atomic nuclei with an external magnetic field. | Provides detailed information on the molecular structure, including the connectivity of atoms. globalresearchonline.net |

| IR Spectroscopy | Absorption of infrared radiation by molecules, causing vibrations of functional groups. azooptics.com | Identification of key chemical bonds and functional groups within the dendrophenol molecule. globalresearchonline.net |

In Vitro Cell Culture Models for Biological Activity Assessment

In vitro models using human cell lines are fundamental for screening the biological effects of dendrophenol in a controlled laboratory environment. nih.gov These models are essential for initial assessments of efficacy and for elucidating the molecular mechanisms of action before proceeding to more complex living systems. nih.gov

The biological activity of dendrophenol is assessed across a variety of human cell lines, selected to represent different tissues and disease states. For instance, in oncology research, cell lines derived from various cancers are used to evaluate cytotoxic or anti-proliferative effects. ucl.ac.uk The choice of cell line is critical, as different lines can exhibit varied sensitivities and responses to the same compound. mdpi.commdpi.com

Commonly used cell lines in pharmacological research include those from human cancers such as melanoma (A375, SK-MEL-28), lung (A549), liver (HepG2), and breast (MCF-7, MDA-MB-231). ucl.ac.ukmdpi.com For neuropharmacological studies, neuronal cell lines like SH-SY5Y are employed to investigate potential neuroprotective or neurotoxic effects. nih.gov The use of a diverse panel of cell lines provides a broader understanding of dendrophenol's spectrum of activity.

Table 2: Representative Human Cell Lines for Dendrophenol Bioactivity Screening

| Cell Line | Origin/Type | Typical Research Application |

|---|---|---|

| A549 | Human Lung Carcinoma | Investigating anti-cancer and anti-inflammatory properties. mdpi.com |

| HepG2 | Human Liver Carcinoma | Assessing cytotoxicity and metabolic effects. mdpi.com |

| SH-SY5Y | Human Neuroblastoma | Evaluating neuroprotective or neurotoxic potential. nih.gov |

| A375 / SK-MEL-28 | Human Malignant Melanoma | Screening for anti-melanoma activity. ucl.ac.uk |

To quantify the effects of dendrophenol on cell lines, a range of molecular and cellular assays are utilized. These assays measure specific cellular events such as viability, proliferation, cell death (apoptosis or necrosis), and changes in protein or gene expression. nih.gov

Cell viability is commonly measured using assays like the MTT assay, which assesses mitochondrial metabolic activity. mdpi.com Flow cytometry can be used for a variety of measurements, including cell cycle analysis and the detection of apoptotic markers. nih.gov To delve deeper into the mechanism of action, techniques like Western blotting and quantitative phosphoproteomics can be employed to measure changes in the levels and phosphorylation status of specific proteins involved in signaling pathways. nih.govmdpi.com Quantitative real-time polymerase chain reaction (qRT-PCR) is used to analyze changes in gene expression levels following treatment with dendrophenol.

In Vivo Animal Models for Pharmacological Efficacy Studies

Following promising in vitro results, in vivo animal models are essential for evaluating the pharmacological efficacy and systemic effects of dendrophenol in a living organism. These models provide insights that cannot be obtained from cell culture experiments alone. youtube.com

In oncology, patient-derived xenograft (PDX) or cell-line-derived xenograft models are the gold standard for preclinical evaluation of anti-cancer agents. nih.gov These models involve implanting human tumor cells or tissues into immunocompromised mice, such as nude or NOD-scid gamma (NSG) mice. nih.govyoutube.com The growth of these human tumors in the animal allows researchers to study the effect of dendrophenol on tumor progression in an in vivo environment that includes a complex tumor microenvironment. youtube.comresearchgate.net The efficacy of the compound is typically assessed by measuring tumor volume over time.

To investigate the potential of dendrophenol in treating other conditions, disease-specific animal models are employed. These models are designed to mimic the pathophysiology of human diseases.

Vascular Calcification: Rodent models are often used to study vascular calcification, a condition prevalent in chronic kidney disease (CKD). nih.gov Models can be induced surgically (e.g., 5/6 nephrectomy), through diet (e.g., high phosphate (B84403) or adenine-containing diet), or by genetic modification. nih.govnih.govmdpi.com These models allow for the evaluation of dendrophenol's ability to prevent or reverse the calcification process in arteries. mdpi.com

Diabetes: Animal models of diabetes are crucial for studying both Type 1 and Type 2 diabetes. nih.gov Type 1 diabetes is often modeled using rodents that spontaneously develop autoimmune diabetes (e.g., NOD mice, BB rats) or by chemical induction using agents like streptozotocin, which destroys pancreatic beta cells. nih.govmdpi.comresearchgate.net These models would be used to assess whether dendrophenol can affect blood glucose levels, insulin (B600854) production, or protect pancreatic cells.

Molecular Biology and Biochemical Assays

Molecular and biochemical assays are fundamental in elucidating the cellular and genetic responses to dendrophenol, providing critical insights into its mechanisms of action.

Western blot analysis has been a pivotal technique for investigating how dendrophenol modulates specific protein levels and signaling pathways. Researchers have utilized this method to demonstrate the compound's influence on inflammatory and apoptotic processes. For instance, in one study, the anti-inflammatory effect of dendrophenol was evaluated by assessing the expression of inducible nitric oxide synthase (iNOS) in RAW 264.7 murine macrophages via Western blotting. mdpi.com The results showed that dendrophenol significantly inhibited iNOS expression by 89.82% at a concentration of 50 μM. mdpi.com

Another study on human colorectal cancer cells (HCT-116) employed Western blot analysis to examine the activation of c-Jun NH(2)-terminal protein kinase (JNK) and caspases following treatment with moscatilin (dendrophenol). aacrjournals.orgnih.gov This analysis was crucial in linking dendrophenol to the activation of the JNK signaling pathway, which plays a role in apoptosis. aacrjournals.orgnih.gov Furthermore, in breast cancer research, Western blotting was used to determine the expression levels of histone deacetylases (HDACs), identifying a significant reduction in HDAC3 protein levels after this compound treatment. nih.gov

Table 1: Western Blot Analysis of Protein Expression Modulated by Dendrophenol

| Cell Line | Target Protein | Observed Effect | Reference |

|---|---|---|---|

| RAW 264.7 Macrophages | iNOS | 89.82% inhibition at 50 μM | mdpi.com |

| HCT-116 | JNK, Caspases | Activation/Phosphorylation | aacrjournals.orgnih.gov |

| MDA-MB-231 (Breast Cancer) | HDAC3 | Dramatic reduction in protein level | nih.gov |

Quantitative Polymerase Chain Reaction (qPCR) has been instrumental in profiling changes in gene expression at the transcriptional level in response to dendrophenol or in studies of its biosynthesis. For example, reverse transcription quantitative PCR (RT-qPCR) was used to analyze the expression of bibenzyl synthase (BBS) genes, which are involved in the biosynthesis of dendrophenol and other bibenzyl compounds in Dendrobium species. mdpi.comresearchgate.net This allows researchers to understand how factors like symbiotic relationships with fungi can influence the production of these compounds. researchgate.net

In cancer research, qPCR has been used to validate the effects of dendrophenol on key regulatory genes. A study on breast cancer cells (MDA-MB-231) used qPCR to measure the mRNA levels of HDAC family members following this compound treatment. The results corroborated protein expression data, showing that HDAC3 mRNA levels were significantly decreased, while the expression of HDAC1 and HDAC2 was unaffected. nih.gov

The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells. This technique has been employed to investigate the genotoxic effects of dendrophenol (this compound) in cancer cells. A study on human colorectal cancer HCT-116 cells utilized the Comet assay to demonstrate that this compound induces DNA damage. aacrjournals.orgnih.gov This finding was a key piece of evidence suggesting that the apoptotic effects of the compound are mediated, in part, through DNA damage stress, which subsequently activates other signaling pathways like JNK. aacrjournals.orgnih.gov

In a related context, the Comet assay was also used to assess the antigenotoxic potential of methanolic extracts from Dendrobium speciosum, a plant known to contain bibenzyl compounds. researchgate.net The study found that stem extracts could reduce the degree of DNA damage caused by a known mutagen in HepG2 cells, highlighting the potential protective effects of compounds from this genus. researchgate.net

Computational and In Silico Approaches

Computational methods provide powerful tools for predicting and analyzing the molecular interactions of dendrophenol, guiding further experimental validation.

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a target protein. This in silico approach has been widely applied in dendrophenol research to identify potential molecular targets and elucidate binding mechanisms. mdpi.comnih.gov For instance, molecular docking was used to analyze the interaction between dendrophenol and two key enzymes: acetylcholinesterase (AChE) and inducible nitric oxide synthase (iNOS). mdpi.comnih.gov These studies help to explain the compound's observed anti-AChE and anti-inflammatory activities at a molecular level. mdpi.comnih.gov

In another study, molecular docking was integral to proposing a biosynthetic pathway for related bibenzyl compounds in Dendrobium species. By docking potential substrates with key enzymes like hydroxylases and O-methyltransferases (OMTs), researchers could predict the most likely sequence of enzymatic reactions. frontiersin.org Furthermore, docking studies have suggested potential new targets for dendrophenol derivatives, such as the ErbB2 receptor in non-small-cell lung cancer, with a calculated strong binding affinity. acs.org

Bioaffinity ultrafiltration is a high-throughput screening method used to identify active compounds that bind to a specific target protein from a complex mixture. This technique has been successfully combined with high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to study dendrophenol. mdpi.comnih.gov

In a study on Dendrobium fimbriatum stem extracts, bioaffinity ultrafiltration was used to screen for components that bind to acetylcholinesterase (AChE) and inducible nitric oxide synthase (iNOS). mdpi.comnih.gov The binding affinity is quantified using an enrichment factor (EF). nih.gov This research identified dendrophenol as one of the primary active components, demonstrating a significant binding affinity of 59.48% to AChE and 65.11% to iNOS. mdpi.comnih.gov These findings efficiently confirmed the direct interaction between dendrophenol and its enzymatic targets, validating the results obtained from traditional bioassays and computational docking. mdpi.comnih.gov

Table 2: Bioaffinity of Dendrophenol to Target Enzymes

| Target Enzyme | Binding Affinity (%) | Reference |

|---|---|---|

| Acetylcholinesterase (AChE) | 59.48% | mdpi.comnih.gov |

Pharmacological and Biological Activities of Dendrophenol

Antineoplastic and Cytotoxic Activities of Dendrophenol

Dendrophenol exhibits potent cytotoxic effects against a variety of tumor cells, operating through multiple mechanisms to impede cancer progression. These mechanisms include the induction of cell cycle arrest, promotion of apoptosis, inhibition of proliferation, suppression of metastasis, and prevention of angiogenesis.

Induction of Cell Cycle Arrest in Cancer Cell Lines

A key mechanism of Dendrophenol's anticancer activity is its ability to halt the cell division cycle in cancerous cells, primarily at the G2/M phase. This disruption prevents the cells from progressing through mitosis, ultimately leading to cell death.

Studies have shown that Dendrophenol induces a time-dependent arrest of the cell cycle at the G2/M phase in human colorectal cancer HCT-116 cells. aacrjournals.org Similarly, in human esophageal cancer cell lines, including squamous cell carcinoma (CE81T/VGH) and adenocarcinoma (BE3) cells, Dendrophenol treatment leads to G2/M arrest. This is accompanied by an increase in the expression of mitotic markers such as polo-like kinase 1 and cyclin B1. In human umbilical vein endothelial cells (HUVECs), Dendrophenol also induces G2/M phase arrest, which is a crucial aspect of its anti-angiogenic properties. researchgate.net Analysis of cell cycle regulatory proteins in HUVECs revealed that Dendrophenol up-regulates the protein levels of cyclin B1, p53, and p21, while down-regulating cdc25C, without altering the steady-state level of Cdc2. researchgate.net However, it is noteworthy that at lower, non-toxic concentrations (0-1 μM), Dendrophenol did not cause any detectable changes in the cell cycle phases of human non-small cell lung cancer H23 cells. nih.gov

| Cell Line | Cancer Type | Observed Effect | Key Molecular Changes |

|---|---|---|---|

| HCT-116 | Colorectal Cancer | G2/M Phase Arrest | - |

| CE81T/VGH | Esophageal Squamous Cell Carcinoma | G2/M Phase Arrest | Increased polo-like kinase 1 and cyclin B1 expression |

| BE3 | Esophageal Adenocarcinoma | G2/M Phase Arrest | Increased polo-like kinase 1 and cyclin B1 expression |

| HUVEC | Endothelial Cells | G2/M Phase Arrest | Upregulation of cyclin B1, p53, p21; Downregulation of cdc25C |

| H23 | Non-small Cell Lung Cancer | No detectable change at low concentrations (0-1 μM) | - |

Apoptosis Induction in Malignant Cells

Dendrophenol is a potent inducer of apoptosis, or programmed cell death, in a wide range of malignant cells. This process is crucial for eliminating cancerous cells without inducing an inflammatory response.

In human esophageal cancer cells, Dendrophenol treatment results in morphological changes characteristic of apoptosis and leads to a significant increase in the sub-G1 phase population, which is indicative of apoptotic cells. nih.gov This is accompanied by an increase in caspase 3/7 activity. nih.gov Research on human head and neck squamous carcinoma cells (FaDu) has shown that Dendrophenol-mediated apoptosis is associated with both the extrinsic and intrinsic apoptotic signaling pathways. mdpi.com This involves the activation of caspase-8, caspase-7, caspase-9, and caspase-3, as well as the cleavage of poly (ADP-ribose) polymerase (PARP) and the release of cytochrome c. mdpi.com

The c-Jun N-terminal kinase (JNK) signaling pathway plays a crucial role in Dendrophenol-induced apoptosis in several cancer types, including human colorectal cancer, pancreatic cancer, and head and neck squamous cell carcinoma. aacrjournals.orgnih.govnih.gov In pancreatic cancer cells, Dendrophenol enhances the production of reactive oxygen species (ROS), which in turn activates the JNK/SAPK signaling pathway, leading to apoptosis. nih.gov This is supported by a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic proteins Bak and Bax. nih.gov

Furthermore, in breast cancer cells (MDA-MB-231 and MDA-MB-453), Dendrophenol treatment leads to a dose-dependent increase in apoptosis. nih.gov This effect is linked to the downregulation of histone deacetylase 3 (HDAC3). nih.gov In human colorectal cancer cells, Dendrophenol's pro-apoptotic activity is also attributed to its ability to inhibit tubulin polymerization and cause DNA damage. aacrjournals.org

| Cell Line | Cancer Type | Key Apoptotic Events | Signaling Pathways Involved |

|---|---|---|---|

| CE81T/VGH, BE3 | Esophageal Cancer | Increased sub-G1 population, increased caspase 3/7 activity | - |

| FaDu | Head and Neck Squamous Cell Carcinoma | Activation of caspases-3, -7, -8, -9; PARP cleavage; Cytochrome c release | Extrinsic and Intrinsic Pathways, JNK Signaling |

| HCT-116 | Colorectal Cancer | Activation of caspases-3, -9 | JNK Signaling, Tubulin Depolymerization, DNA Damage |

| Panc-1 | Pancreatic Cancer | Increased ROS, decreased Bcl-2, increased Bak and Bax | ROS/JNK/SAPK Pathway |

| MDA-MB-231, MDA-MB-453 | Breast Cancer | Dose-dependent increase in apoptosis | HDAC3 Inhibition |

Inhibition of Cancer Cell Proliferation

Dendrophenol effectively suppresses the proliferation of various cancer cell lines. This anti-proliferative activity is a cornerstone of its potential as an anticancer agent.

Studies have demonstrated that Dendrophenol inhibits the growth of both squamous cell carcinoma and adenocarcinoma-derived esophageal cancer cells in a dose- and time-dependent manner. nih.gov It also exerts potent cytotoxic effects against stomach and lung cancer cells. nih.gov In human head and neck squamous carcinoma (FaDu) cells, the IC50 value for Dendrophenol was determined to be 1.418 μM after 72 hours of treatment. mdpi.com For breast cancer cell lines MDA-MB-231 and MDA-MB-453, Dendrophenol significantly decreased cell viability, with a more robust inhibitory effect observed at a concentration of 50 μM. nih.gov Research on pancreatic cancer cells also revealed a marked inhibition of cell viability in a concentration-dependent manner. nih.gov Furthermore, a derivative of moscatilin, compound 8Ae, showed a very low IC50 of 0.25 μM in HCT116 colon cancer cells. nih.gov

| Cell Line | Cancer Type | IC50 Value | Additional Notes |

|---|---|---|---|

| CE81T/VGH, BE3 | Esophageal Cancer | - | Dose- and time-dependent inhibition |

| FaDu | Head and Neck Squamous Cell Carcinoma | 1.418 μM (72h) | - |

| MDA-MB-231, MDA-MB-453 | Breast Cancer | - | Significant inhibition at 10 and 50 μM |

| Panc-1 | Pancreatic Cancer | - | Concentration-dependent inhibition |

| HCT116 | Colon Cancer | 0.25 μM (for derivative 8Ae) | - |

Suppression of Cancer Cell Migration and Metastasis

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. Dendrophenol has been shown to inhibit these processes in several types of cancer.

In human non-small cell lung cancer H23 cells, non-toxic concentrations of Dendrophenol (0.5 and 1 μM) were able to inhibit cell migration and invasion. nih.gov This inhibitory effect is associated with the attenuation of endogenous reactive oxygen species (ROS), which consequently inhibits the activation of focal adhesion kinase (FAK) and Akt. nih.gov Research on bladder cancer cells demonstrated that Dendrophenol impedes their migration and invasion by modulating the TGF-β/Smad signaling pathway and inhibiting the epithelial-to-mesenchymal transition (EMT). jbd.or.kr In highly invasive human hepatocellular carcinoma (HCC) cell lines, Dendrophenol inhibited metastatic behavior without causing cytotoxicity. semanticscholar.org This was achieved by significantly suppressing the activity of urokinase plasminogen activator (uPA) through the downregulation of the Akt/NF-κB signaling pathway. semanticscholar.org

| Cell Line | Cancer Type | Mechanism of Action |

|---|---|---|

| H23 | Non-small Cell Lung Cancer | Suppression of endogenous ROS, inhibition of FAK and Akt activation |

| - | Bladder Cancer | Modulation of TGF-β/Smad signaling, inhibition of EMT |

| SK-Hep-1 | Hepatocellular Carcinoma | Suppression of uPA activity via the Akt/NF-κB pathway |

Anti-angiogenic Effects on Endothelial Cells

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Dendrophenol has demonstrated significant anti-angiogenic properties.

In cultured human umbilical vein endothelial cells (HUVECs), Dendrophenol markedly inhibits vascular endothelial growth factor (VEGF)- and basic fibroblast growth factor (bFGF)-induced cell proliferation, migration, and tube formation. nih.gov The underlying mechanism involves the inhibition of the ERK1/2, Akt, and eNOS signaling pathways in HUVECs. nih.gov As mentioned earlier, Dendrophenol also induces G2/M phase cell cycle arrest and apoptosis in proliferating HUVECs, contributing to its vascular-targeting effects. researchgate.net In vivo studies using a mouse Matrigel implant model confirmed that Dendrophenol significantly inhibits VEGF- and bFGF-induced neovascularization. researchgate.net Furthermore, a study on this compound derivatives showed they possess potent anti-angiogenic activities. nih.gov

Anti-inflammatory and Immunomodulatory Effects of Dendrophenol

Dendrophenol acts as an inhibitor of NF-κB, a key transcription factor that regulates inflammatory responses. nih.gov In lipopolysaccharide (LPS)-treated macrophages, Dendrophenol inhibits the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.gov A study on a mouse model of autoimmune liver disease showed that Dendrophenol could alleviate liver injury through its anti-inflammatory activities. mdpi.com It dose-dependently decreased the levels of alanine (B10760859) aminotransferase (ALT) and led to a significant downregulation of interferon-gamma (Ifng) and tumor necrosis factor-alpha (Tnfa) in liver tissues. nih.govmdpi.com Specifically, it suppressed Tnfa expression in macrophages and Ifng expression in CD4+ T cells at high doses. nih.gov

In the context of diabetic retinopathy, Dendrophenol plays an antioxidant and anti-inflammatory role by inhibiting the p38 mitogen-activated protein kinase (MAPK)/JNK and NF-κB signaling pathways in Müller cells. nih.gov This leads to a reduction in the secretion of pro-inflammatory cytokines such as TNF-α, interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.govresearchgate.net

| Cell/System | Condition | Observed Effect | Mechanism of Action |

|---|---|---|---|

| Macrophages | LPS stimulation | Inhibition of COX-2 and iNOS expression | NF-κB inhibition |

| Mouse Model | Autoimmune Liver Disease | Alleviation of liver injury, downregulation of Ifng and Tnfa | - |

| Müller Cells | Diabetic Retinopathy | Reduction of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) | Inhibition of p38 MAPK/JNK and NF-κB signaling |

Modulation of Inflammatory Mediators and Pathways

There is no available research detailing the effects of dendrophenol on inflammatory mediators and pathways. While the anti-inflammatory properties of various phenolic compounds are widely documented, specific studies on dendrophenol's capacity to modulate cytokines, chemokines, or inflammatory enzymes are absent from the current scientific literature. For instance, studies on polyphenols from various plant sources have demonstrated the ability to interfere with inflammatory cascades, but these findings are not specific to dendrophenol. nih.govdovepress.com

Impact on NF-κB Signaling

The impact of dendrophenol on the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway remains uninvestigated. The NF-κB pathway is a critical regulator of inflammation, and many natural compounds exert their anti-inflammatory effects through its modulation. nih.govmdpi.com However, no studies have been published that specifically examine whether dendrophenol can inhibit or otherwise alter NF-κB activation or its downstream targets.

Anti-calcification Properties of Dendrophenol

Inhibition of Vascular Calcification Progression

There is no scientific evidence to suggest that dendrophenol possesses properties that inhibit the progression of vascular calcification. Research into this pathological process has identified various inhibitors and regulatory pathways, but dendrophenol has not been a subject of this research. nih.gov

Regulation of Osteogenic Differentiation Markers

The role of dendrophenol in the regulation of osteogenic differentiation markers is currently unknown. The process of bone formation is governed by a complex interplay of genetic and signaling factors, and while certain natural compounds have been shown to influence this process, dendrophenol is not among them based on available literature. koreamed.org

Neuroprotective Potential of Dendrophenol

Attenuation of Neurodegenerative Markers

Specific studies on the neuroprotective potential of dendrophenol and its ability to attenuate neurodegenerative markers have not been conducted. The search for compounds that can combat neurodegenerative diseases is an active area of research, with many polyphenolic compounds showing promise. mdpi.comnih.gov However, dendrophenol itself has not been evaluated in this context.

Based on a comprehensive review of scientific literature, the term "Dendrophenol" does not refer to a specific, singular chemical compound with the detailed pharmacological profile requested. Research in this area focuses on a variety of phenolic compounds, such as flavonoids, bibenzyls, and phenanthrenes, which are isolated from plants of the Dendrobium and Dendropanax genera.

Therefore, it is not possible to provide an article on the "" as a single entity. The existing scientific data pertains to extracts or various individual compounds from these plant genera, not a unique substance named Dendrophenol. Constructing an article under this name would be scientifically inaccurate and would incorrectly consolidate the distinct properties of multiple different molecules into one non-existent compound.

Scientific literature does, however, contain extensive research on the biological activities of phenolic extracts and specific isolates from Dendrobium and Dendropanax species, which demonstrate antioxidant, antidiabetic, and neuroprotective effects. For instance, flavonoids from Dendrobium officinale have been shown to improve cognitive function in animal models nih.gov, and phenolic extracts from Dendrobium loddigesii exhibit anti-diabetic and antioxidant properties. nih.gov Similarly, compounds like dendropanoxide from Dendropanax morbifera have been studied for their antidiabetic effects. nih.gov These findings are attributed to a diverse range of molecules within the plant extracts, each with its own specific mechanism of action.

Antimutagenic Activity of Dendrophenol

Dendrophenol, also known as this compound, has demonstrated notable antimutagenic properties by effectively suppressing the mutagenic effects of various chemical mutagens and UV irradiation. Research has shown its ability to inhibit the SOS response in Salmonella typhimurium TA1535/pSK1002, a system used to detect DNA damage.

In one study, Dendrophenol significantly suppressed the umu gene expression induced by the mutagen 2-(2-furyl)-3-(5-nitro-2-furyl)acrylamide (furylfuramide). At a concentration of less than 0.73 μmol/mL, it achieved an 85% reduction in gene expression, with an ID50 value of 0.41 μmol/mL. researchgate.net The compound also showed inhibitory effects against the mutagenic activity of 3-amino-1,4-dimethyl-5H-pyrido[4,3b]indole (Trp-P-1). researchgate.netnih.gov

Furthermore, Dendrophenol was tested against other well-known mutagens. researchgate.net It exhibited suppressive activity against the SOS-inducing responses caused by 4-nitroquinoline-1-oxide (4NQO), N-methyl-N'-nitro-N-nitrosoguanidine (MNNG), benzo[a]pyrene (B130552) (B[a]P), and aflatoxin B1 (AFB1). researchgate.netnih.gov Notably, its effect on the AFB1-induced SOS response was profound, with an almost complete suppression (97%) at concentrations below 0.73 μmol/mL and an ID50 of 0.08 μmol/mL. researchgate.netnih.gov Dendrophenol also demonstrated a dramatic reduction in the mutagenic potential of UV irradiation. researchgate.netnih.gov

The antimutagenic activity of Dendrophenol was further confirmed using the Ames test with S. typhimurium TA100. In this assay, Dendrophenol showed a significant dose-dependent suppression of the mutagenicity of Trp-P-1 at concentrations of 0.18, 0.36, and 0.91 μmol/plate. However, it did not show the same dramatic suppression against furylfuramide (B1674289) in this particular test. researchgate.netnih.gov

Table 1: Antimutagenic Activity of Dendrophenol (this compound)

| Mutagen | Test System | Effect | ID50 Value (μmol/mL) |

|---|---|---|---|

| Furylfuramide | SOS Chromotest | 85% suppression of umu gene expression | 0.41 |

| Trp-P-1 | SOS Chromotest & Ames Test | Suppressed mutagenicity | Not Reported |

| 4NQO | SOS Chromotest | Suppressed SOS response | Not Reported |

| MNNG | SOS Chromotest | Suppressed SOS response | Not Reported |

| B[a]P | SOS Chromotest | Suppressed SOS response | Not Reported |

| AFB1 | SOS Chromotest | 97% suppression of SOS response | 0.08 |

| UV Irradiation | SOS Chromotest | Suppressed SOS response | Not Reported |

Antiplatelet Aggregation Effects of Dendrophenol

Dendrophenol has been identified as a compound with antiplatelet aggregation properties. nih.govnih.gov This activity was reported in studies on constituents isolated from Dendrobium loddigesii. nih.gov The inhibitory effect of Dendrophenol on platelet aggregation suggests its potential role in modulating processes related to thrombus formation. While the detailed mechanism of its antiplatelet action is not extensively elaborated in the available literature, its activity as an antiplatelet agent is a recognized pharmacological property. nih.govnih.gov

Antimicrobial and Antiviral Properties of Dendrophenol

Recent research has highlighted the antimicrobial potential of Dendrophenol, particularly its antibacterial activity against a range of clinically relevant bacteria. A 2024 study demonstrated that Dendrophenol exhibits varying degrees of inhibitory effects against both Gram-positive and Gram-negative bacterial strains.

The study found that Dendrophenol displayed the highest antibacterial potential against Staphylococcus epidermidis and Klebsiella pneumoniae. Moderate activity was observed against Staphylococcus aureus and Bacillus subtilis. The lowest inhibitory activity was recorded against Escherichia coli and Pseudomonas aeruginosa. These findings indicate that Dendrophenol possesses a spectrum of antibacterial capabilities that could be of therapeutic interest.

Table 2: Antibacterial Activity of Dendrophenol (this compound)

| Bacterial Strain | Gram Stain | Level of Inhibitory Activity |

|---|---|---|

| Staphylococcus epidermidis | Positive | High |

| Klebsiella pneumoniae | Negative | High |

| Staphylococcus aureus | Positive | Moderate |

| Bacillus subtilis | Positive | Moderate |

| Escherichia coli | Negative | Low |

| Pseudomonas aeruginosa | Negative | Low |

Regarding its antiviral properties, there is currently a lack of specific scientific literature detailing the antiviral activity of Dendrophenol. While the broader class of polyphenolic compounds has been investigated for antiviral effects, dedicated studies on Dendrophenol's efficacy against specific viruses are not presently available.

Based on a comprehensive review of available scientific literature, there is currently insufficient specific data on the chemical compound “Dendrophenol” to detail its mechanisms of action and molecular interactions in accordance with the requested outline.

Searches for "Dendrophenol" in relation to the specified molecular targets and signaling pathways did not yield relevant research findings. The existing literature extensively covers various polyphenolic compounds and their interactions with pathways such as JNK signaling, caspase activation, and DNA damage responses. nih.govjcpres.com For instance, studies on other phenolic compounds, like 2,4-dinitrophenol, have demonstrated effects on apoptosis and caspase activation, but this information is specific to that compound and cannot be attributed to "Dendrophenol". nih.gov

General information on the outlined signaling pathways is available:

JNK Signaling Pathway: This pathway is a major component of the mitogen-activated protein kinase (MAPK) signaling cascade and is involved in cellular processes like apoptosis, inflammation, and cytokine production. creative-diagnostics.com It can be activated by environmental stresses, including oxidative stress and DNA damage. creative-diagnostics.comnih.gov

Tubulin and Cytoskeletal Dynamics: Microtubules, polymers of tubulin, are crucial components of the cytoskeleton, essential for cell structure, intracellular transport, and cell division. nih.govyoutube.com Their dynamic process of polymerization and depolymerization is a target for various chemical agents. nih.gov

DNA Damage Response (DDR): Cells possess a complex network known as the DNA damage response to detect and repair DNA lesions, thereby maintaining genomic stability. nih.govmdpi.com If the damage is irreparable, the DDR can trigger programmed cell death (apoptosis). nih.govyoutube.com

Caspase Cascade Activation: Caspases are a family of proteases that are central executioners of apoptosis. mdpi.com They exist as inactive precursors (procaspases) and are activated in a cascade in response to apoptotic signals, leading to the systematic dismantling of the cell. youtube.comyoutube.com

Akt and Twist Signaling Pathways: The Akt pathway is a critical intracellular signaling pathway that regulates cell survival and growth. nih.gov Twist is a transcription factor implicated in cancer progression and metastasis, and its activity can be regulated by the Akt pathway. nih.govnih.gov

COX-2, iNOS, and HIF-1α Expression: Cyclooxygenase-2 (COX-2) is an enzyme involved in inflammatory responses. researchgate.netnih.gov Hypoxia-inducible factor-1 alpha (HIF-1α) is a transcription factor that plays a key role in the cellular response to low oxygen levels (hypoxia) and has been linked to the regulation of COX-2. johnshopkins.eduresearchgate.net HIF-1α can also influence the production of inhibitory mediators like inducible nitric oxide synthase (iNOS). nih.gov

While these pathways are well-documented, specific research detailing the interaction of "Dendrophenol" with these molecular targets is not present in the available search results. Therefore, it is not possible to generate the requested scientifically accurate article focusing solely on this compound. Further research is required to elucidate the specific biological activities of Dendrophenol.

Mechanisms of Action and Molecular Interactions of Dendrophenol

Molecular Targets and Signaling Pathways

WNT3/β-catenin Pathway Attenuation

Dendrophenol (Moscatilin) has been identified as an inhibitor of the WNT3/β-catenin signaling pathway. medchemexpress.com Research focused on vascular calcification demonstrates that Dendrophenol can attenuate this pathway, which is crucial in the osteogenic differentiation of vascular smooth muscle cells. nih.gov

In studies using human aortic smooth muscle cells (HASMCs), treatment with Dendrophenol led to a measurable decrease in the expression of key pathway components WNT3 and β-catenin. medchemexpress.comresearchgate.net This inhibitory action disrupts the signaling cascade that contributes to the expression of calcification-related genes, suggesting a mechanism for its protective effects against vascular calcification. medchemexpress.comnih.gov The compound was also found to reduce the secretion of WNT3 from HASMCs into the cellular supernatant. researchgate.net

| Target Protein | Effect of Dendrophenol (this compound) | Cellular Context | Reference |

|---|---|---|---|

| WNT3 | Reduced expression and secretion | Human Aortic Smooth Muscle Cells (HASMCs) | medchemexpress.comresearchgate.net |

| β-catenin | Reduced expression | Human Aortic Smooth Muscle Cells (HASMCs) | medchemexpress.comresearchgate.net |

IL13RA2 and STAT3 Pathway Interactions

Dendrophenol (this compound) interacts directly with the Interleukin 13 receptor subunit A2 (IL13RA2), binding to the receptor and augmenting its expression. nih.gov This interaction is a key step in its mechanism to inhibit inflammatory responses. Upregulation of IL13RA2 facilitates the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. nih.gov

Specifically, Dendrophenol treatment leads to a reduction in the phosphorylation of STAT3 (p-STAT3). medchemexpress.com The inactivation of STAT3, a critical transcription factor for inflammatory gene expression, results in the decreased secretion of pro-inflammatory cytokines such as IL-1β and IL-6. medchemexpress.comnih.gov This evidence indicates that Dendrophenol mitigates inflammation through a crosstalk mechanism involving the IL13RA2/STAT3 and WNT3/β-catenin pathways. nih.gov

| Target Molecule | Effect of Dendrophenol (this compound) | Cellular Context | Reference |

|---|---|---|---|

| IL13RA2 | Increased expression; direct binding | Human Aortic Smooth Muscle Cells (HASMCs) | nih.gov |

| p-STAT3 | Reduced levels (inhibition of phosphorylation) | Human Aortic Smooth Muscle Cells (HASMCs) | medchemexpress.com |

| IL-1β | Reduced secretion | Human Aortic Smooth Muscle Cells (HASMCs) | medchemexpress.com |

| IL-6 | Reduced secretion | Human Aortic Smooth Muscle Cells (HASMCs) | medchemexpress.com |

Pyruvate Carboxylase Inhibition

Based on a review of the available scientific literature, there is no evidence to suggest that Dendrophenol (this compound) interacts with or inhibits the enzyme Pyruvate Carboxylase.

Interactions with Cellular Components and Enzymes

Dendrophenol's biological effects are mediated through its interaction with a variety of intracellular molecules and enzyme systems. It is recognized as an inhibitor of the NF-κB transcription factor, preventing its nuclear translocation and thereby exerting anti-inflammatory effects. caymanchem.commedchemexpress.com

A significant aspect of its anticancer activity involves the induction of apoptosis through multiple pathways. Dendrophenol activates the c-Jun N-terminal kinase (JNK) signaling pathway and modulates the balance of Bcl-2 family proteins, leading to the activation of the caspase cascade, including caspases -3, -7, -8, and -9, and subsequent cleavage of poly (ADP-ribose) polymerase (PARP). nih.govspandidos-publications.comnih.govsemanticscholar.org In some cancer cells, its pro-apoptotic effect is also linked to tubulin depolymerization and the generation of reactive oxygen species (ROS). medchemexpress.comspandidos-publications.comresearchgate.net Furthermore, Dendrophenol has been shown to inhibit other critical kinase pathways involved in cell survival and proliferation, such as the Akt, ERK1/2, and Focal Adhesion Kinase (FAK) pathways. nih.govresearchgate.netnih.gov

Impact on Cellular Processes (e.g., cell cycle, apoptosis, migration, angiogenesis)

Dendrophenol exerts a profound impact on several fundamental cellular processes, which underlies its potential therapeutic activities.

Cell Cycle: The compound is a known inducer of cell cycle arrest, a critical mechanism for controlling cell proliferation. medchemexpress.com In various cancer cell lines, including esophageal and lung cancer, Dendrophenol causes arrest at the G2/M phase of the cell cycle. nih.govnih.gov In colorectal cancer cells, it has been observed to induce arrest at the S phase. caymanchem.com This cell cycle blockade is associated with the altered expression of regulatory proteins such as Plk1 and cyclin B1. nih.gov

Apoptosis: Dendrophenol is a potent inducer of apoptosis, or programmed cell death, in numerous tumor cell lines. medchemexpress.com It triggers both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. nih.gov This is achieved through mechanisms that include DNA damage stress, activation of the JNK signaling pathway, and disruption of microtubule function. medchemexpress.comnih.gov

Migration: The compound effectively inhibits cancer cell migration and invasion. caymanchem.comnih.gov Studies on breast and lung cancer cells show that Dendrophenol can suppress cell motility. caymanchem.comnih.gov This anti-metastatic activity is linked to its ability to inhibit signaling pathways involving Akt and FAK, as well as its capacity to suppress endogenous reactive oxygen species. researchgate.netnih.gov

Angiogenesis: Dendrophenol exhibits anti-angiogenic properties by suppressing the formation of new blood vessels. nih.govresearchgate.net It has been shown to block vascular endothelial growth factor (VEGF) signaling pathways in human umbilical vein endothelial cells (HUVECs), targeting key downstream effectors like VEGFR2, ERK1/2, and Akt. researchgate.net

| Cellular Process | Effect of Dendrophenol (this compound) | Affected Cell Lines/Model | Underlying Mechanism | Reference |

|---|---|---|---|---|

| Cell Cycle | Induces G2/M phase arrest | Esophageal Cancer Cells | Upregulation of Plk1 and cyclin B1 | nih.gov |

| Induces S phase arrest | HCT116 Colorectal Cancer | Not specified | caymanchem.com | |

| Apoptosis | Induces apoptosis | HCT-116 Colon Cancer | Tubulin depolymerization, DNA damage, JNK pathway | medchemexpress.com |

| Induces apoptosis | Head & Neck Squamous Carcinoma | Activation of caspases via JNK pathway | nih.gov | |

| Induces apoptosis | Pancreatic Cancer Cells | ROS production, JNK/SAPK pathway activation | spandidos-publications.comnih.govsemanticscholar.org | |

| Migration | Inhibits migration | MDA-MB-231 Breast Cancer | Inhibition of Akt and FAK pathways | caymanchem.comresearchgate.net |

| Inhibits migration & invasion | H23 Lung Cancer | Suppression of endogenous ROS | nih.gov | |

| Angiogenesis | Suppresses angiogenesis | Human Umbilical Vein Endothelial Cells (HUVECs) | Blockade of VEGF, VEGFR2, ERK1/2, Akt signaling | researchgate.net |

Dendrophenol Derivatives and Structure Activity Relationship Studies

Isolation and Identification of Natural Dendrophenol Derivatives

The genus Dendrobium is a rich source of dendrophenol and its derivatives. These compounds are typically isolated from the stems and leaves of various Dendrobium species. The process of isolation usually involves extraction with organic solvents, followed by various chromatographic techniques to separate and purify the individual compounds. The structures of these isolated compounds are then elucidated using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).

A number of natural dendrophenol derivatives have been identified from different Dendrobium species. For instance, Dendrobium aphyllum has been found to contain moscatilin, along with other bibenzyl derivatives like batatasin III, dihydroresveratrol, gigantol (B150167), hircinol, moscatin, and tristin (B171326) nih.gov. From the leaves of Dendrobium officinale, a new bibenzyl derivative named denofficin was isolated, in addition to known compounds such as dendrocandin B, dendrocandin U, 3,4-dihydroxy-5,4′-dimethoxy bibenzyl, this compound, 4,4′-dihydroxy-3,5-dimethoxy bibenzyl, (S)-3,4,α-trihydroxy-5,4′-dimethoxy bibenzyl, gigantol, and densiflorol A sandiego.edu.

Dendrobium capillipes and Dendrobium secundum have also yielded several phenolic compounds, including bibenzyls like chrysotobibenzyl (B1668920) and a new compound, 5-hydroxy-3,4,3′,4′,5′-pentamethoxybibenzyl udel.edu. Furthermore, a study on 33 species of Dendrobium from Thailand analyzed the content of several bibenzyl derivatives, including this compound, gigantol, crepidatin, and chrysotoxin mnstate.edu. The presence of dendrophenol (this compound) has also been reported in Dendrobium loddigesii masterorganicchemistry.com, Dendrobium candidum purdue.edu, and Dendrobium nobile researchgate.netnih.govudel.edu.

The following interactive data table summarizes some of the natural dendrophenol derivatives and related bibenzyl compounds isolated from various Dendrobium species.

| Compound Name | Natural Source (Dendrobium species) |

| Dendrophenol (this compound) | D. aphyllum, D. officinale, D. loddigesii, D. candidum, D. nobile, D. moscatum nih.govsandiego.edumasterorganicchemistry.compurdue.edunih.govnih.gov |

| Gigantol | D. aphyllum, D. officinale, D. candidum nih.govsandiego.edupurdue.edu |

| Crepidatin | Dendrobium spp. mnstate.edu |

| Chrysotoxin | Dendrobium spp. mnstate.edu |

| Denofficin | D. officinale sandiego.edu |

| Dendrocandin B | D. officinale, D. candidum sandiego.edupurdue.edu |

| Dendrocandin U | D. officinale sandiego.edu |

| 3,4-dihydroxy-5,4′-dimethoxy bibenzyl | D. officinale, D. candidum sandiego.edupurdue.edu |

| 4,4′-dihydroxy-3,5-dimethoxy bibenzyl | D. officinale, D. candidum sandiego.edupurdue.edu |

| (S)-3,4,α-trihydroxy-5,4′-dimethoxy bibenzyl | D. officinale sandiego.edu |

| Densiflorol A | D. officinale sandiego.edu |

| Chrysotobibenzyl | D. capillipes, D. nobile udel.edunih.gov |

| 5-hydroxy-3,4,3′,4′,5′-pentamethoxybibenzyl | D. secundum udel.edu |

| Batatasin III | D. aphyllum nih.gov |

| Dihydroresveratrol | D. aphyllum nih.gov |

| Hircinol | D. aphyllum nih.gov |

| Moscatin | D. aphyllum nih.gov |

| Tristin | D. aphyllum nih.gov |

Semisynthesis and Total Synthesis of Dendrophenol Analogs

The promising biological activities of dendrophenol and its natural derivatives have spurred efforts in the chemical synthesis of these molecules and their analogs. Synthetic approaches provide access to larger quantities of these compounds for further biological evaluation and also allow for the creation of novel derivatives with potentially improved properties. Both semisynthesis, starting from a natural product, and total synthesis, building the molecule from simple starting materials, have been employed.

The total synthesis of complex natural products is a significant endeavor in organic chemistry purdue.edunih.govnih.govwikipedia.org. For the synthesis of bibenzyl compounds like dendrophenol, several modern synthetic methodologies can be applied. Carbon-carbon bond formation is key to constructing the bibenzyl scaffold. Reactions such as the Suzuki-Miyaura cross-coupling and the Wittig reaction are powerful tools for this purpose.

The Suzuki-Miyaura cross-coupling reaction, which forms a carbon-carbon bond between an organoboron compound and an organohalide using a palladium catalyst, is a versatile method for creating biaryl systems and could be adapted for the synthesis of bibenzyls nih.govsandiego.edunih.govresearchgate.netyoutube.com. This reaction is known for its mild conditions and tolerance of a wide range of functional groups.

The Wittig reaction is another fundamental method in organic synthesis, used to convert aldehydes or ketones into alkenes through the reaction with a phosphorus ylide (Wittig reagent) udel.edumnstate.edumasterorganicchemistry.comwikipedia.orglumenlearning.com. This reaction could be used to form the ethylene (B1197577) bridge of the bibenzyl structure, which can then be reduced to the final bibenzyl scaffold.

While specific detailed reports on the total synthesis of dendrophenol (this compound) were not prevalent in the initial search, the principles of these well-established synthetic reactions are directly applicable. For instance, a synthetic strategy could involve the coupling of two appropriately substituted benzene (B151609) rings, one of which would be a benzyl (B1604629) halide and the other a boronic acid derivative in a Suzuki-Miyaura coupling. Alternatively, a stilbene (B7821643) intermediate could be synthesized via a Wittig reaction between a substituted benzaldehyde (B42025) and a benzylphosphonium salt, followed by reduction of the double bond to yield the bibenzyl core.

Semisynthesis, on the other hand, would involve chemically modifying a readily available natural product. For example, a more abundant natural bibenzyl could be isolated and then chemically altered to produce dendrophenol or other less abundant derivatives. This approach can often be more efficient than total synthesis for accessing a range of related compounds for SAR studies.

Systematic Evaluation of Structure-Activity Relationships for Biological Efficacy

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule relates to its biological activity. For dendrophenol and its derivatives, SAR studies aim to identify the key structural features responsible for their therapeutic effects. This knowledge is then used to design new analogs with enhanced potency, selectivity, and improved pharmacokinetic properties.

A review of the anticancer properties of this compound (dendrophenol) highlights that the phenolic hydroxyl groups and the two-carbon bridge are crucial for its efficacy nih.gov. The presence and position of hydroxyl and methoxy (B1213986) groups on the two phenyl rings significantly influence the biological activity.

For example, studies on various bibenzyl derivatives isolated from Dendrobium species have shown that their cytotoxic, antioxidant, and anti-inflammatory activities vary depending on the substitution pattern on the aromatic rings mnstate.edu. The antioxidant activity of bibenzyl derivatives has been correlated with the number and position of hydroxyl groups, which are capable of scavenging free radicals mnstate.edu.

The following table provides a conceptual framework for how SAR studies might be systematically conducted for dendrophenol derivatives, based on general principles of medicinal chemistry.

| Structural Modification | Rationale for Modification | Potential Impact on Biological Activity |

| Modification of Hydroxyl Groups | Investigate the importance of hydrogen bonding and acidity. | Altering potency, selectivity, and metabolic stability. |

| Modification of Methoxy Groups | Explore the role of steric bulk and electronic effects. | Influencing binding affinity and pharmacokinetic properties. |

| Alteration of the Bibenzyl Core | Determine the optimal length and flexibility of the linker. | Affecting the overall conformation and interaction with biological targets. |

| Introduction of New Substituents | Enhance potency, improve solubility, or block metabolism. | Modulating activity, bioavailability, and duration of action. |

Through the systematic synthesis and biological evaluation of such analogs, a comprehensive understanding of the SAR for dendrophenol derivatives can be established, paving the way for the development of new therapeutic agents.

Design and Synthesis of Novel Dendrophenol-Based Compounds

The insights gained from SAR studies provide a rational basis for the design and synthesis of novel dendrophenol-based compounds with superior biological profiles. The goal is to create new chemical entities that retain the beneficial properties of the natural product while overcoming any limitations, such as poor bioavailability or off-target effects.

The design of novel analogs may involve isosteric replacements, where a functional group is replaced by another group with similar physical and chemical properties. For example, a hydroxyl group might be replaced with an amino or thiol group to explore different hydrogen bonding interactions. Another approach is scaffold hopping, where the bibenzyl core is replaced with a different chemical framework that maintains the same spatial arrangement of the key pharmacophoric features.

The synthesis of these novel compounds would rely on the versatile methods of modern organic chemistry, including the cross-coupling reactions and other C-C bond-forming strategies mentioned previously. For instance, a library of dendrophenol analogs with diverse substituents on the phenyl rings could be synthesized using a combinatorial approach, where different substituted starting materials are combined to rapidly generate a large number of compounds.

Recent research has focused on synthesizing derivatives of natural products to enhance their therapeutic potential. For example, novel derivatives of bufalin (B1668032) were synthesized to reduce its toxicity while retaining its desired biological activity mdpi.com. A similar approach could be applied to dendrophenol, where new analogs are designed to have improved efficacy and a better safety profile. The synthesis of novel p-terphenyl (B122091) compounds, which also possess a range of biological activities, demonstrates the ongoing interest in creating new derivatives of natural products for therapeutic applications nih.gov.

The development of novel dendrophenol-based compounds is a dynamic area of research that combines natural product chemistry, medicinal chemistry, and pharmacology to create the next generation of therapeutic agents.

Bioproduction and Sustainable Sourcing of Dendrophenol

In Vitro Plant Tissue Culture for Dendrophenol Bioproduction

In vitro culture techniques provide a robust platform for the mass propagation of Dendrobium species and the production of valuable secondary metabolites like Dendrophenol. These methods allow for the cultivation of plant cells, tissues, or organs in a sterile, controlled laboratory environment, independent of climatic and geographical constraints. The establishment of aseptic cultures is a critical first step, often involving surface sterilization of explants like nodal segments with agents such as mercuric chloride (HgCl₂) or sodium hypochlorite (B82951) (NaOCl) to eliminate microbial contaminants arccjournals.com. Once sterile cultures are established, various platforms, including seedling generation, callus cultures, and regenerated plantlets, can be optimized for Dendrophenol synthesis nih.gov.

The biosynthesis and accumulation of Dendrophenol in in vitro cultures are significantly influenced by the culture conditions. Optimization of these parameters is crucial for maximizing yield. Key factors include the composition of the culture medium, plant growth regulators (PGRs), and the addition of elicitors or precursors.

Culture Medium and Supplements: The basal medium, such as Murashige and Skoog (MS) medium, provides the essential macro- and micronutrients for growth. Studies have shown that modifying the strength of the MS medium or supplementing it with complex organic additives can enhance growth and metabolite production. For instance, Vacin & Went (VW) medium has been found to be optimal for the growth of some Dendrobium seedlings ijat-aatsea.com. Organic supplements like coconut water, banana homogenate, and potato extract are commonly used to improve the growth and development of protocorms and plantlets ijat-aatsea.come3s-conferences.org.

Plant Growth Regulators (PGRs): PGRs, particularly auxins and cytokinins, play a pivotal role in directing cell growth, differentiation, and secondary metabolism. The type and concentration of PGRs can significantly impact the production of phenolic compounds. For example, in the culture of Dendrobium heterocarpum, the combination of kinetin (B1673648) (a cytokinin) and α-naphthalene acetic acid (NAA, an auxin) was effective in promoting the proliferation of shoots from protocorm-like bodies (PLBs) researchgate.net. The optimal concentrations and combinations must be empirically determined for each specific Dendrobium species and culture type to maximize Dendrophenol accumulation.

Elicitation and Precursor Feeding: The production of Dendrophenol can be significantly enhanced through the application of elicitors, which are compounds that trigger defense responses in plants, often leading to increased synthesis of secondary metabolites. In cultures of Dendrobium ovatum, elicitors such as chitosan, salicylic (B10762653) acid, and methyl jasmonate have been shown to boost Moscatilin (Dendrophenol) content nih.gov. Another effective strategy is precursor feeding, which involves supplying the biosynthetic pathway with an upstream compound. The addition of L-Phenylalanine, a precursor for the phenylpropanoid pathway that leads to bibenzyl synthesis, resulted in a high yield of Dendrophenol in callus-derived plantlets of D. ovatum nih.gov.

Table 1: Strategies for Enhancing Dendrophenol (this compound) Production in Dendrobium ovatum In Vitro Cultures

| Strategy | Agent Used | Observed Effect on Dendrophenol Production |

| Elicitation | Chitosan | Enhancement of Dendrophenol content nih.gov |

| Salicylic Acid | Enhancement of Dendrophenol content nih.gov | |

| Methyl Jasmonate | Enhancement of Dendrophenol content nih.gov | |

| Precursor Feeding | L-Phenylalanine | High yield in callus-derived plantlets nih.gov |

Protocorm-like bodies (PLBs) and callus are two key platforms for the in vitro propagation and bioproduction of metabolites in orchids. PLBs are structures that resemble the protocorms formed during orchid seed germination and are capable of regenerating into whole plantlets nih.gov. Callus is an undifferentiated mass of plant cells that can be maintained in culture for extended periods and induced to produce secondary metabolites or regenerate plants cropj.comresearchgate.net.

The induction of these structures is highly dependent on the explant source and the plant growth regulators used in the culture medium. For Dendrobium sonia-28, PLBs themselves were used as explants to induce callus formation. A combination of the auxins NAA and 2,4-dichlorophenoxyacetic acid (2,4-D) in half-strength MS medium was found to be optimal for producing friable, whitish-yellow callus cropj.com. In Dendrobium candidum, callus was induced from protocorm segments on a half-strength MS medium supplemented with 8.8µM 6-Benzylaminopurine (BAP), a cytokinin. Subsequently, transferring this callus to a PGR-free medium led to the formation of PLBs researchgate.net.

These culture systems, particularly callus, provide a simplified model for studying and enhancing Dendrophenol biosynthesis without the complexities of a fully differentiated plant.

Table 2: Examples of Media Composition for Callus and PLB Induction in Dendrobium Species

| Dendrobium Species | Explant Source | Medium | Plant Growth Regulators (PGRs) | Result |

| D. sonia-28 | Protocorm-like bodies (PLBs) | Half-strength MS | 1.0 mg/L NAA + 0.1 mg/L 2,4-D | Optimal callus induction cropj.com |

| D. candidum | Protocorms | Half-strength MS | 8.8µM BAP | Callus induction researchgate.net |

| D. candidum | Callus | Half-strength MS | None | PLB formation researchgate.net |

Biotechnological Approaches for Sustainable Dendrophenol Supply

Beyond optimizing basic culture conditions, advanced biotechnological tools offer further opportunities to create a sustainable and efficient supply of Dendrophenol. These approaches can enhance productivity and provide greater control over the production process.

One promising technique is the use of bioreactors , which are large-scale culture vessels that allow for precise control of environmental conditions such as aeration, nutrient supply, and pH. Temporary Immersion Bioreactor Systems (TIBS) have been successfully used to enhance the production of another Dendrobium alkaloid, dendrobine (B190944) nih.gov. This system, which periodically immerses the plant tissues in liquid medium, could be adapted for the large-scale cultivation of Dendrobium PLBs or callus for Dendrophenol production.

Co-culturing with endophytic fungi is another innovative strategy. Endophytes are microorganisms that live within plant tissues without causing disease. Studies have shown that co-culturing Dendrobium nobile seedlings with the endophytic fungus Trichoderma longibrachiatum in a bioreactor system significantly increased dendrobine accumulation nih.gov. This symbiotic interaction can stimulate the plant's metabolic pathways, and a similar approach could be investigated to enhance Dendrophenol synthesis.

Furthermore, genetic and metabolic engineering holds long-term potential. While still in early stages for many orchids, techniques such as identifying and overexpressing key genes in the Dendrophenol biosynthetic pathway could lead to high-yielding cell lines. Mutagenesis, using methods like gamma irradiation, can be used to create genetic variations, from which high-producing mutants could be selected for propagation upm.edu.my.

Conservation Strategies for Wild Dendrobium Species

The sustainable sourcing of Dendrophenol is intrinsically linked to the conservation of the Dendrobium species that produce it. Over-exploitation and habitat loss have pushed many species, such as Dendrobium nobile and Dendrobium loddigesii, to a vulnerable status researchgate.netresearchgate.netreddit.com. Therefore, conservation is a critical component of a sustainable supply chain.

Conservation strategies are broadly categorized into in situ (in the natural habitat) and ex situ (outside the natural habitat) methods. In situ conservation involves protecting the natural ecosystems where these orchids grow, which is the ideal but often challenging approach.

Ex situ conservation provides a vital backup and a source of material for biotechnological work. Key ex situ strategies include:

Establishment of Germplasm Banks: Botanical gardens and research institutions play a crucial role in maintaining living collections of diverse Dendrobium species ucr.ac.cr. These collections preserve genetic diversity and provide material for propagation and reintroduction programs.

In Vitro Propagation: Asymbiotic seed germination and micropropagation techniques are powerful tools for the rapid, large-scale multiplication of threatened Dendrobium species. Protocols have been developed for species like D. nobile using immature seeds to produce a large number of plantlets for conservation purposes researchgate.net.

Domestication and Cultivation: Acclimatizing wild species to greenhouse conditions allows for their cultivation and propagation outside of their native habitats, reducing the pressure on wild populations researchgate.net.

Community-led Conservation: Involving local communities in the conservation and sustainable cultivation of native orchids can provide economic incentives and foster a sense of stewardship, helping to prevent wild harvesting baokhanhhoa.vn.

By integrating these conservation efforts with advanced bioproduction technologies, a truly sustainable and reliable supply of Dendrophenol can be achieved, ensuring that its potential can be explored without further endangering the wild orchid species from which it originates.

Translational Research and Future Perspectives of Dendrophenol Studies

Advanced Research Methodologies for Comprehensive Elucidation

To overcome the limitations of traditional models and address the pharmacokinetic challenges, advanced research methodologies are required to provide a more complete picture of dendrophenol's biological activity.

Integrated "omics" technologies offer a powerful, systems-level approach to understanding the mechanism of action of natural products like dendrophenol. These techniques can provide vast amounts of data on the global changes occurring within a biological system in response to the compound. Transcriptomic and metabolomic analyses have already been successfully applied to investigate the biosynthesis of bibenzyl compounds in Dendrobium species. nih.gov

Applying these approaches to study dendrophenol's pharmacological effects could yield significant insights: